molecular formula C22H18N4O5S B3584059 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3584059
M. Wt: 450.5 g/mol
InChI Key: KIDVZEVTHUNKAT-UHFFFAOYSA-N
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Description

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic compound characterized by a chromene carboxamide core linked to a sulfamoylphenyl group substituted with a 4,6-dimethylpyrimidin-2-yl moiety. The dimethylpyrimidine substituent introduces steric and electronic effects that differentiate it from analogs with simpler aryl groups. This compound’s molecular formula, C₂₈H₂₅N₅O₅S, and HRMS data (m/z: 544.1657 [M+H]⁺) confirm its structural identity .

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-13-11-14(2)24-22(23-13)26-32(29,30)17-9-7-16(8-10-17)25-20(27)18-12-15-5-3-4-6-19(15)31-21(18)28/h3-12H,1-2H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDVZEVTHUNKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using an amine derivative.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyrimidine Derivative: The final step involves coupling the sulfamoyl-substituted intermediate with a pyrimidine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Sulfamoyl Groups

  • Compound 3g: N-(3-((4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzamide Structure: Shares the 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl group but replaces the chromene carboxamide with a benzamide and 4-methoxyphenyl substituent. Properties: Melting point 229–231°C; yield 60% . The methoxy group may reduce cytotoxicity compared to the target compound, as aryl substitutions like 4-methoxyphenyl are associated with decreased activity in related series .
  • Compound 10a: 7-Cyclopentyl-2-((4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-N-(2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Structure: Features a pyrrolo[2,3-d]pyrimidine core instead of chromene. The dimethylpyrimidine sulfamoyl group is retained. Synthesis: Yield 43%, lower than the target compound’s 60% yield, suggesting synthetic challenges with bulkier cores .
  • Compound 10b: 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Structure: Lacks the 4,6-dimethyl substitution on the pyrimidine ring. Implications: Dimethyl groups in the target compound likely enhance lipophilicity and target affinity compared to the unsubstituted pyrimidine in 10b .

Analogues with Alternative Core Structures

  • Thiazol-2-yl Derivative: (E)-N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-oxo-2-((3-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)acetohydrazonoyl cyanide Structure: Replaces chromene with a thiazole-containing acetohydrazonoyl cyanide.
  • But-3-enamide Derivative : N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enamide acetic acid solvate

    • Structure : Features a flexible butenamide chain instead of the rigid chromene system.
    • Properties : The hydroxyl and methylphenyl groups may influence hydrogen bonding and crystallographic packing, as seen in solvate formation .

Chloro-Substituted Chromene Analogue

  • 6-Chloro-N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide Structure: Introduces chloro and methyl groups on the chromene ring.

Key Findings and Implications

  • Substituent Effects : The 4,6-dimethylpyrimidin-2-yl group on the sulfamoyl phenyl moiety is critical for optimizing steric and electronic properties, as seen in higher yields (60%) for the target compound compared to analogs like 10a (43%) .
  • Core Flexibility : Rigid chromene cores (e.g., target compound) may favor crystallinity and packing, while flexible chains (e.g., butenamide derivative) could enhance solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

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